6-amino-1-(4-methylphenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(4-methylphenyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-15-8-10-17(11-9-15)26-19(23)13-20(27)24-22(26)29-14-21(28)25-12-4-6-16-5-2-3-7-18(16)25/h2-3,5,7-11,13H,4,6,12,14,23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIALEOZTNQKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=O)N=C2SCC(=O)N3CCCC4=CC=CC=C43)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-amino-1-(4-methylphenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one is a complex organic molecule that combines various functional groups, including an amino group, a sulfanyl moiety, and a dihydropyrimidinone structure. This unique configuration suggests significant potential for biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A dihydropyrimidinone core.
- An amino group at position 6.
- A sulfanyl group connected to a ketone .
Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial for metabolic pathways. This inhibition can lead to altered cellular functions and physiological responses.
- Receptor Modulation : It may act as a modulator for various receptors, impacting signaling pathways associated with cellular growth and differentiation.
Biological Activities
The compound exhibits several notable biological activities:
Antioxidant Activity
Studies have demonstrated that this compound possesses significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells, which is essential for preventing cellular damage.
Antimicrobial Properties
In vitro studies have shown that the compound exhibits antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.
Anticancer Potential
Research has indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves disrupting the cell cycle and promoting programmed cell death.
Case Study 1: Antioxidant Activity
A study conducted by researchers investigated the antioxidant capacity of the compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals, demonstrating its potential as a natural antioxidant agent.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
Case Study 2: Antimicrobial Activity
In another study, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 3: Anticancer Activity
A recent investigation assessed the anticancer effects of the compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a significant decrease in cell viability after 24 hours of exposure.
| Treatment (µM) | Cell Viability (%) |
|---|---|
| Control | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
6-Amino-1-phenyl-2-sulfanylpyrimidin-4(1H)-one ()
- Key differences: Replaces the 4-methylphenyl group with a phenyl ring, reducing steric bulk. Lacks the tetrahydroquinoline-containing sulfanyl side chain, resulting in lower molecular complexity.
- Implications: The phenyl substitution may reduce bioavailability compared to the 4-methylphenyl analog due to decreased lipophilicity.
6-(4-Bromophenyl)-3,4-dihydro-1-(tetrahydrofuranosyl)-4-phenylpyrimidin-2(1H)-one ()
- Key differences: Incorporates a tetrahydrofuranosyl group instead of the tetrahydroquinoline-linked sulfanyl chain. Features a 4-bromophenyl group, which may enhance halogen bonding with biological targets.
- Implications: The bromine atom increases molecular weight and may improve binding affinity in halogen-rich environments (e.g., enzyme active sites) . The tetrahydrofuranosyl group could enhance water solubility compared to the tetrahydroquinoline side chain .
Functional Group Variations
Dihydropyrimidin-2(1H)-thione vs. Ketone Derivatives ()
- Thione (C=S) vs. Ketone derivatives (e.g., the target compound’s 2-oxoethyl chain) may offer better metabolic stability but reduced reactivity .
- Biological activity :
Side Chain Modifications
6-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-1-phenylpyrimidin-4-one ()
- Key differences: Replaces the tetrahydroquinoline group with a 4-methoxyphenyl-2-oxoethyl chain. Retains the sulfanyl linker but alters the electronic profile via the methoxy group.
- Reduced conformational rigidity compared to the tetrahydroquinoline side chain may decrease target selectivity .
Data Tables
Table 1: Structural and Functional Comparison
Preparation Methods
Biginelli-Type Cyclocondensation
The DHPM scaffold is synthesized via a modified Biginelli reaction using:
- 4-Methylbenzaldehyde (1.0 equiv),
- Malononitrile (1.2 equiv) as the β-dicarbonyl component,
- Urea (1.5 equiv) as the urea source,
- tert-Butoxide (t-BuOK) (20 mol%) as a Brønsted base catalyst in ethanol at 90°C.
Mechanism :
- Base-catalyzed formation of an arylidenemalononitrile intermediate.
- Nucleophilic attack by urea, followed by cyclization to yield the DHPM core.
Optimization :
- Catalyst : t-BuOK outperforms traditional acids (e.g., HCl) by reducing reaction time to 2–4 hours.
- Solvent : Ethanol provides optimal polarity for intermediate stabilization.
Functionalization of the 2-Position with Sulfanyl Group
Synthesis of 2-Oxo-2-(1,2,3,4-Tetrahydroquinolin-1-yl)Ethanethiol
Thioetherification of DHPM Core
The DHPM core (1.0 equiv) is reacted with the thiol intermediate (1.2 equiv) in acetone using K₂CO₃ (2.0 equiv) as a base. Two methods are compared:
| Method | Conditions | Time | Yield (%) |
|---|---|---|---|
| Conventional | Reflux, 12 h | 12 h | 65–70 |
| Microwave | 180°C, 300 W | 15 min | 85–90 |
| Ultrasound | 40 kHz, 50°C | 30 min | 75–80 |
Microwave irradiation significantly enhances yield and reduces time by improving molecular collisions.
Structural Confirmation and Analytical Data
Spectroscopic Characterization
IR (KBr, cm⁻¹) :
¹H NMR (400 MHz, DMSO-d₆) :
Mass Spectrometry :
Challenges and Optimization Insights
Steric Hindrance Mitigation
The tetrahydroquinoline group introduces steric bulk, necessitating:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
